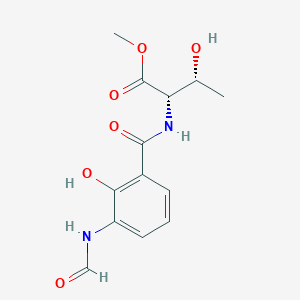
N--Formylantimycic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-formylantimycic acid methyl ester is a chemical compound that belongs to the family of antimycins, which are secondary metabolites produced by certain species of Streptomyces. This compound has been identified as an analog of antimycin and has shown significant antifungal activity, particularly against the rice blast fungus, Magnaporthe oryzae .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-formylantimycic acid methyl ester can be synthesized through the fermentation of Streptomyces species. The compound is isolated and purified from the crude extract of the fermentation broth. The structure of N-formylantimycic acid methyl ester is determined using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .
Industrial Production Methods
Industrial production of N-formylantimycic acid methyl ester involves large-scale fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. The purified compound is further characterized using various analytical techniques to ensure its purity and structural integrity .
Analyse Chemischer Reaktionen
Types of Reactions
N-formylantimycic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving N-formylantimycic acid methyl ester include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of N-formylantimycic acid methyl ester depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-formylantimycic acid methyl ester has several scientific research applications, including:
Chemistry: The compound is used as a model molecule to study the structure-activity relationship of antimycins.
Biology: It is used to investigate the antifungal mechanisms against various fungal pathogens.
Medicine: The compound’s antifungal properties make it a potential candidate for developing new antifungal drugs.
Industry: N-formylantimycic acid methyl ester is explored for its potential use in biocontrol agents to protect crops from fungal diseases .
Wirkmechanismus
The mechanism of action of N-formylantimycic acid methyl ester involves the inhibition of fungal spore germination and development. The compound targets specific molecular pathways in the fungal cells, disrupting their normal functions and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure-activity relationship provides insights into its antifungal activity .
Vergleich Mit ähnlichen Verbindungen
N-formylantimycic acid methyl ester is compared with other similar compounds, such as:
- Antimycin A1a
- Antimycin A2a
- Antimycin A3a
- Antimycin A4a
- Antimycin A7a
These compounds share structural similarities with N-formylantimycic acid methyl ester but differ in their specific functional groups and biological activities. N-formylantimycic acid methyl ester is unique due to its specific formyl group, which contributes to its distinct antifungal properties .
Eigenschaften
IUPAC Name |
methyl (2S,3R)-2-[(3-formamido-2-hydroxybenzoyl)amino]-3-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-7(17)10(13(20)21-2)15-12(19)8-4-3-5-9(11(8)18)14-6-16/h3-7,10,17-18H,1-2H3,(H,14,16)(H,15,19)/t7-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDSAXOHMLWBNA-XCBNKYQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C1=C(C(=CC=C1)NC=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)C1=C(C(=CC=C1)NC=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













